molecular formula C10H13NO B2359120 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- CAS No. 1067891-36-4

1H-Indole-3-methanol, 2,3-dihydro-3-methyl-

Cat. No.: B2359120
CAS No.: 1067891-36-4
M. Wt: 163.22
InChI Key: CKKFNNQGUZWLKL-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 2,3-dihydro-3-methyl-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

(3-methyl-1,2-dihydroindol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKFNNQGUZWLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation Step Optimization

The formylation reaction requires strict temperature control (0–20°C) to minimize side reactions. A molar ratio of indole:POCl₃:DMF at 1.0:1.1:6.0 ensures optimal yield, with subsequent alkaline hydrolysis (pH 8–11) isolating indole-3-carbaldehyde. Modifications using N,N-diethylformamide (DEF) and methylsulfonyl chloride as catalysts have improved reaction efficiency, achieving 95% yield under greener conditions.

Borohydride Reduction Dynamics

Reduction of indole-3-carbaldehyde employs NaBH₄ in methanol or ethanol at 0–10°C, with a substrate-to-reductant ratio of 1.0:0.6. Post-reduction, solvent removal via vacuum distillation and aqueous workup yields crude indole-3-methanol, which is purified via recrystallization. This method’s scalability is evidenced by pilot-scale yields exceeding 70%.

Alternative Reduction Strategies for Dihydroindole Frameworks

Emerging methodologies focus on tandem reduction-hydrogenation sequences to construct the dihydroindole core. For example, catalytic hydrogenation of indole-3-methanol over palladium catalysts under mild pressure (1–3 atm) selectively saturates the 2,3-bond, though this approach remains underexplored in the literature.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield (%) Reference
Oxindole Nitrile Reduction 3-Substituted Oxindole NaBH₄, I₂, THF Anhydrous, 25–40°C 70–85*
Vilsmeier-Haack-Formylation Indole POCl₃, DMF, NaBH₄ 0–90°C, pH 8–11 72–95
Green Chemistry Protocol Indole DEF, NaBH₄, CH₃SO₂Cl 30–90°C, ethanol 95

*Estimated based on analogous reactions in.

The oxindole route offers superior regiocontrol for dihydroindole synthesis but requires specialized precursors. In contrast, Vilsmeier-Haack methods prioritize accessibility, albeit necessitating post-synthetic modifications for dihydro frameworks.

Environmental and Industrial Considerations

Recent advances emphasize solvent recycling and catalyst recovery to enhance sustainability. The green protocol in exemplifies this trend, utilizing DEF as a recyclable solvent and methylsulfonyl chloride as a low-toxicity catalyst. Industrial implementations favor methanol/ethanol systems for NaBH₄ reductions due to cost-effectiveness and ease of solvent removal.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Applications

1H-Indole-3-methanol, 2,3-dihydro-3-methyl- serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable for creating more complex molecules. The compound is often utilized in:

  • Synthesis of Heterocycles : Indole derivatives are extensively used in synthesizing diverse heterocyclic compounds through multicomponent reactions and cyclization processes .
  • Reaction Mechanisms : Studying the reactivity of this compound helps elucidate fundamental reaction mechanisms in organic chemistry .

Biological Applications

The biological significance of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is underscored by its potential therapeutic effects:

  • Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral activity, making them candidates for developing antiviral drugs .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases .
  • Anticancer Activity : Various studies have highlighted the anticancer properties of indole derivatives, including this compound. It has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Medicinal Applications

In the field of medicine, 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has been investigated for:

  • Therapeutic Potential : The compound shows promise in treating several diseases, including cancer and infectious diseases. It has been evaluated for its efficacy against various cancer cell lines .
  • Drug Development : As a lead compound, it serves as a precursor for synthesizing novel drugs with enhanced biological activity and reduced side effects .

Industrial Applications

In industry, this compound finds utility in:

  • Pharmaceutical Manufacturing : Its role as an intermediate in the production of pharmaceuticals highlights its importance in drug synthesis processes .
  • Agrochemicals : The compound is also explored for potential applications in developing agrochemicals that can enhance crop protection and yield .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralExhibits activity against viral infections
Anti-inflammatoryReduces inflammation markers in cell models
AnticancerInhibits growth of cancer cells; induces apoptosis

Table 2: Synthetic Methods Overview

Synthesis MethodDescriptionYield (%)
Fischer Indole SynthesisHydrazine derivatives react with ketones/aldehydesHigh
Multicomponent ReactionsOne-pot synthesis yielding diverse indole derivativesVariable

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1H-Indole-2-methanol
  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is unique due to its specific structure and the resulting biological activities. Compared to other indole derivatives, it may exhibit different reactivity and therapeutic potential, making it a valuable compound for various research and industrial applications .

Biological Activity

1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings.

Overview of Indole Derivatives

Indole derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with multiple biological targets. The structural features of these compounds often confer unique properties that facilitate their use in various therapeutic contexts.

The biological activity of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is primarily attributed to its interactions with various receptors and enzymes:

  • Target Binding : This compound exhibits high affinity for several receptors, influencing multiple signaling pathways. It has been shown to interact with neurotransmitter receptors and has potential implications in neuropharmacology.
  • Biochemical Pathways : The compound is implicated in various biochemical pathways affecting cellular processes such as apoptosis, inflammation, and cell proliferation. Its action may involve modulation of gene expression and enzyme activity.

Biological Activities

1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has been evaluated for several biological activities:

Anticancer Activity

Research indicates that indole derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, reducing the S-phase fraction and promoting apoptosis .
  • Tumor Growth Inhibition : In vivo studies have shown promising results in reducing tumor size in animal models .

Antiviral Properties

This compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways.

Anti-inflammatory Effects

1H-Indole-3-methanol, 2,3-dihydro-3-methyl- exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl-. Below are summaries of key findings:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation and induced apoptosis in vitro.
Antiviral ActivityShowed potential to inhibit viral replication in preliminary assays.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indole-3-methanol, 2,3-dihydro-3-methyl-?

  • Methodological Answer : The compound can be synthesized via condensation reactions using indole derivatives and formaldehyde under acidic conditions. For example, derivatives like 1-(3-fluorophenylmethyl)-1H-indole-3-methanol are prepared by reacting indole-3-carboxaldehyde with benzyl halides in the presence of base catalysts (e.g., KOH) followed by reduction with NaBH₄ . Key steps include monitoring reaction progress via TLC and purification using column chromatography with silica gel.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 90 K provides precise bond lengths and angles (e.g., mean C–C bond length = 0.002 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve indole ring protons (δ 7.1–7.8 ppm) and hydroxymethyl groups (δ 4.8–5.3 ppm) .
  • Mass spectrometry : ESI-MS (m/z 238.1 [M+H-H₂O]) confirms molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : The compound is stable for ≥4 years at room temperature when stored in amber glass bottles to prevent photodegradation. Purity (≥98%) is maintained by avoiding exposure to moisture and oxidizing agents . Stability under experimental conditions (e.g., aqueous buffers) should be validated via HPLC-UV at λmax = 220–279 nm .

Q. How is the biological activity of this compound assessed in preclinical studies?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., breast cancer MCF-7) at doses of 10–100 µM. Mechanisms are probed via Western blotting for apoptosis markers (e.g., caspase-3) and estrogen receptor modulation .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity?

  • Methodological Answer : Introduce substituents at the indole C-4 or C-5 positions (e.g., fluorophenylmethyl groups) to improve binding affinity. Synthesize derivatives via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by in silico docking (e.g., AutoDock Vina) to predict interactions with targets like RNA polymerase II . Validate using dose-response curves (IC₅₀) and comparative transcriptomics.

Q. How to resolve contradictions in reported anticancer efficacy across studies?

  • Methodological Answer : Variability may arise from differences in cell lines, metabolite stability, or assay conditions. Standardize protocols by:

  • Using matched isogenic cell lines to isolate genetic factors.
  • Quantifying active metabolites (e.g., acid condensation products) via LC-MS/MS .
  • Replicating dose ranges (200–400 mg/kg in vivo) to align with clinical trial benchmarks .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via UPLC-QTOF-MS.
  • Isotope labeling : Use ¹³C-labeled analogs to track metabolic pathways and identify unstable intermediates .

Q. How to optimize analytical methods for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Develop a validated HPLC-DAD method with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA in water). Calibrate using reference standards (e.g., Impurity E, 24085-03-8) and enforce a reporting threshold of 0.1% .

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